molecular formula C9H17NO4S B13512567 Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate

Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate

Cat. No.: B13512567
M. Wt: 235.30 g/mol
InChI Key: KOZNPVXMNVEDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate is a chemical compound with the molecular formula C7H13NO4S It is a derivative of thian-3-yl acetate, featuring an amino group and a dioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate typically involves the reaction of ethyl acetate with a thian-3-yl derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is monitored to maintain the desired reaction parameters, and the product is purified using techniques such as distillation or crystallization to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ethyl 2-(3-nitro-1,1-dioxo-1lambda6-thian-3-yl)acetate, while reduction could produce ethyl 2-(3-amino-1-hydroxy-1lambda6-thian-3-yl)acetate.

Scientific Research Applications

Ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dioxo group can participate in redox reactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetate: Similar structure but with a methyl group instead of an ethyl group.

    2-(3-amino-1,1-dioxo-1lambda6-thian-3-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl ester group makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts, potentially affecting its solubility and reactivity.

Properties

Molecular Formula

C9H17NO4S

Molecular Weight

235.30 g/mol

IUPAC Name

ethyl 2-(3-amino-1,1-dioxothian-3-yl)acetate

InChI

InChI=1S/C9H17NO4S/c1-2-14-8(11)6-9(10)4-3-5-15(12,13)7-9/h2-7,10H2,1H3

InChI Key

KOZNPVXMNVEDHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCCS(=O)(=O)C1)N

Origin of Product

United States

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